molecular formula C7H11N3O B026964 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one CAS No. 19810-73-2

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Cat. No. B026964
CAS RN: 19810-73-2
M. Wt: 153.18 g/mol
InChI Key: KREIGOYUONNOJE-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of derivatives related to 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one has been achieved through various methods, showcasing the chemical versatility of this compound. Notably, one approach involves the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, leading to novel pyrimido[4,5-d]pyrimidines after elimination and tautomerisation processes under thermal conditions, yielding excellent products (Prajapati & Thakur, 2005).

Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal significant polarization of electronic structures, as demonstrated in the study of hydrogen-bonded sheets in 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate. This compound features a complex hydrogen-bonding network forming broad ribbons and sheets, indicative of the intricate molecular interactions present within these structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties
The reactivity of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one derivatives underlines their potential in synthesizing a diverse array of heterocyclic compounds. For instance, synthesis efforts have led to the creation of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones, showcasing the compound's utility in generating complex structures through reactions with 1-aryl-3-(dimethylamino)-1-propanones in acidic media (Insuasty et al., 1998).

Safety And Hazards

Safety data sheets for related compounds like dimethylamine indicate that they are flammable and can cause skin and eye irritation . They may also be toxic if swallowed or inhaled .

Future Directions

The development of new materials and better understanding of properties with pH and temperature-responsive groups is a promising area of research . These materials could potentially be used for gene delivery and as nanoreactors .

properties

IUPAC Name

2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(11)9-7(8-5)10(2)3/h4H,1-3H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREIGOYUONNOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173529
Record name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

CAS RN

19810-73-2
Record name 2-(Dimethylamino)-6-methyl-4(3H)-pyrimidinone
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Record name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Record name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Record name 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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